

fundamental properties of 6-Mercaptopurine-13C2,15N

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Compound of Interest

Compound Name: 6-Mercaptopurine-13C2,15N

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An In-depth Technical Guide on the Core Properties of 6-Mercaptopurine-13C2,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of the isotopically labeled compound 6-Mercaptopurine-¹³C₂,¹⁵N. It details its chemical characteristics, mechanism of action, and established analytical methodologies. This document is intended to serve as a core resource for professionals engaged in research, clinical pharmacology, and drug development.

Core Chemical and Physical Properties

6-Mercaptopurine-¹³C₂,¹⁵N is a stable isotope-labeled version of 6-Mercaptopurine (6-MP), a widely used antimetabolite and immunosuppressive drug.[1] The isotopic labeling makes it a valuable tool for tracer studies and as an internal standard in quantitative analyses using mass spectrometry.[1]

Table 1: Chemical and Physical Properties of 6-Mercaptopurine-13C2,15N and 6-Mercaptopurine.



Property	6-Mercaptopurine- ¹³ C ₂ , ¹⁵ N	6-Mercaptopurine (Unlabeled)
Analyte Name	6-Mercaptopurine-13C2,15N	6-Mercaptopurine
Synonyms	6-MP- ¹³ C ₂ , ¹⁵ N; 1,9-Dihydro- 6H-purine- ¹³ C ₂ , ¹⁵ N-6-thione	6-MP, Purinethol, 6- Thiopurine[2][3]
CAS Number	1190008-04-8[1][4]	50-44-2[2][5]
Molecular Formula	C ₃ ¹³ C ₂ H ₄ N ₃ ¹⁵ NS[4]	C ₅ H ₄ N ₄ S[2][3]
Molecular Weight	155.16 g/mol [4][5]	152.18 g/mol [2][3]
Purity	>95% (HPLC)[4][6]	N/A (Varies by supplier)
Appearance	Yellow crystalline powder[3]	Yellow crystalline powder[3]
Storage Temperature	-20°C[4][6]	Room Temperature
Solubility	Soluble in dimethyl formamide	Soluble in dilute alkali solutions; insoluble in water, acetone, ether[3]

Mechanism of Action: A Purine Antagonist

6-Mercaptopurine is a prodrug that requires intracellular activation to exert its therapeutic effects.[7] Its mechanism of action is identical to its isotopically labeled counterpart. As a purine analogue, it interferes with the synthesis of purine nucleotides, thereby disrupting DNA and RNA synthesis and leading to the death of rapidly proliferating cells, particularly malignant ones.[2][8]

The drug undergoes a complex metabolic process involving three competing enzymatic pathways:

- Catabolism by Xanthine Oxidase (XO): This pathway inactivates 6-MP by converting it to 6thiouric acid (6-TU), an inactive metabolite.[9]
- Anabolism by Thiopurine S-methyltransferase (TPMT): This pathway methylates 6-MP to form 6-methylmercaptopurine (6-MMP), a metabolite associated with hepatotoxicity.[7][9]



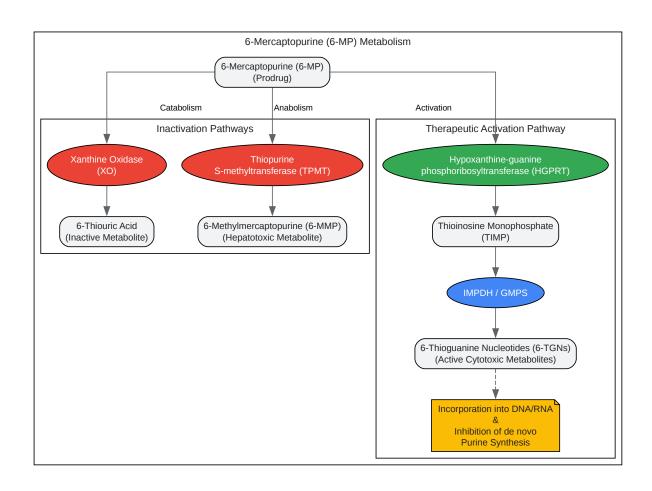




Activation by Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): This is the
therapeutic pathway. HGPRT converts 6-MP into thioinosine monophosphate (TIMP).[2][10]
TIMP is subsequently metabolized to 6-thioguanine nucleotides (6-TGNs), the primary active
cytotoxic metabolites.[9][11]

The active 6-TGNs exert their effects by being incorporated into DNA and RNA, which disrupts nucleic acid function.[10] Additionally, 6-MP metabolites inhibit de novo purine synthesis by blocking the enzyme phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), the rate-limiting step in this pathway.[2][10]





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Caption: Metabolic pathway of 6-Mercaptopurine (6-MP).

Experimental Protocols for Analysis

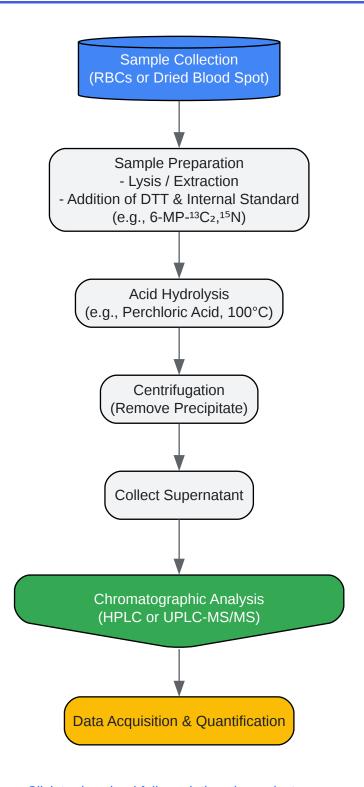


The quantification of 6-MP and its metabolites is crucial for therapeutic drug monitoring (TDM) to optimize dosing and minimize toxicity.[9][12] High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are common analytical techniques.

Sample Preparation and Analytical Workflow

A typical workflow for the analysis of 6-MP metabolites in red blood cells (RBCs) or dried blood spots (DBS) involves extraction, hydrolysis to convert nucleotide forms to their base counterparts, and chromatographic separation and detection.





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Caption: General workflow for 6-MP metabolite analysis.

HPLC Method for RBC Metabolites



This method is adapted from established protocols for the simultaneous measurement of 6-MP and its key metabolites.[13][14]

Table 2: HPLC Protocol for 6-MP Metabolite Analysis.

Parameter	Description
Sample Preparation	Erythrocytes (approx. 8 x 10 ⁸ cells) are treated with dithiothreitol (DTT) and perchloric acid. The supernatant is hydrolyzed at 100°C for 45-60 minutes.[12][13]
Column	Radialpack Resolve C18[13] or equivalent standard C18 column.[15]
Mobile Phase	Isocratic: Methanol-water (7.5:92.5, v/v) containing 100 mM triethylamine.[13] Gradient options also exist using phosphate buffer and methanol.[12][14]
Flow Rate	Typically 0.85 - 1.0 mL/min.[12][14]
Injection Volume	50 - 100 μL.[12][13]
Detection (UV)	Diode array detector monitoring multiple wavelengths: 342 nm (for 6-Thioguanine), 322 nm (for 6-MP), and 303-304 nm (for 6-MMP derivative).[12][13]
Retention Times	6-TG: ~5.3 min; 6-MP: ~6.0 min; 6-MMP derivative: ~10.2 min (will vary with exact conditions).[13]
Quantification Limits	8 pmol/8x10 ⁸ RBCs (6-TG), 10 pmol/8x10 ⁸ RBCs (6-MP), 70 pmol/8x10 ⁸ RBCs (6-MMP). [13]

UPLC-MS/MS Method for DBS Metabolites

This method offers high sensitivity and specificity for quantifying 6-MP and its metabolites from a small volume of blood.[16]



Table 3: UPLC-MS/MS Protocol for 6-MP Metabolite Analysis.

Parameter	Description
Sample Preparation	Analytes extracted from Dried Blood Spot (DBS) card using 90% methanol with an internal standard.[16]
Column	Waters Acquity® UPLC BEH AMIDA, 1.7 μ m (2.1 × 100 mm).[16]
Mobile Phase	Gradient elution using A: 0.2% formic acid in water and B: 0.1% formic acid in acetonitrilemethanol.[16]
Flow Rate	0.2 mL/min.[16]
Run Time	5 minutes.[16]
Detection (MS/MS)	Mass detection (positive ion mode). Monitored m/z transitions: 6-MP (153.09 > 119.09), 6-MMP (167.17 > 126.03), 6-TGMP (380.16 > 168.00). [16]
Linear Range	25.5–1020 ng/mL for 6-MP, 6-MMP, and 6- TGMP.[16]

Conclusion

6-Mercaptopurine-¹³C₂,¹⁵N is an essential tool for pharmacokinetic and metabolic research involving 6-MP. Its well-defined chemical properties and the established analytical protocols for its parent compound allow for precise quantification and a deeper understanding of the drug's behavior in biological systems. The methodologies and data presented in this guide provide a foundational resource for researchers aiming to optimize the therapeutic use of 6-mercaptopurine and develop new analytical strategies.

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